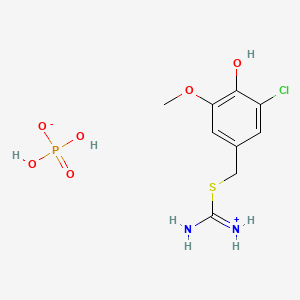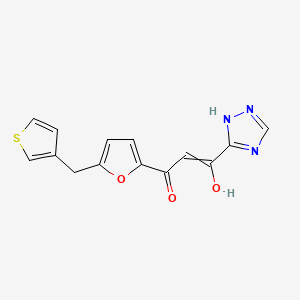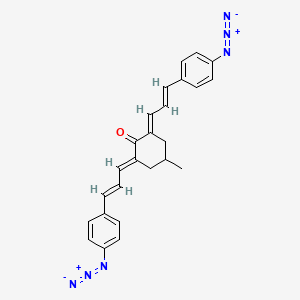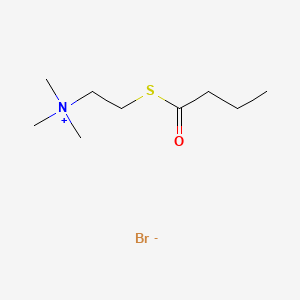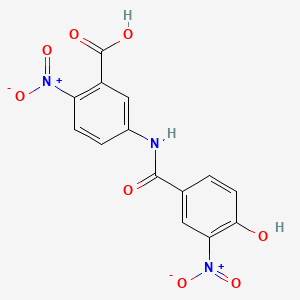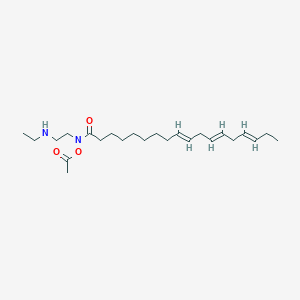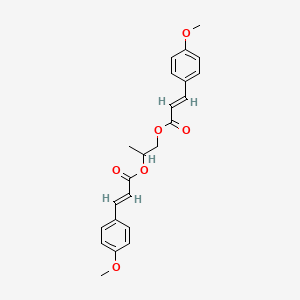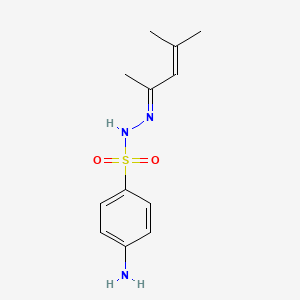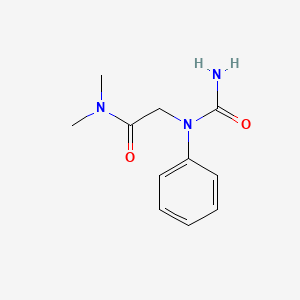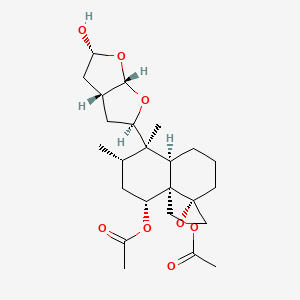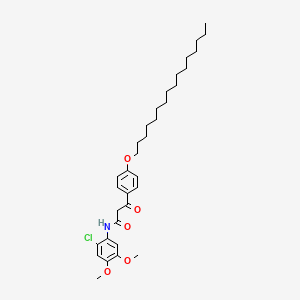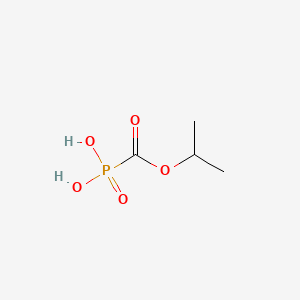
Phosphinecarboxylic acid, dihydroxy-, 1-methylethyl ester, oxide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Phosphinecarboxylic acid, dihydroxy-, 1-methylethyl ester, oxide is a chemical compound with a complex structure that includes both phosphine and carboxylic acid functional groups
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of phosphinecarboxylic acid, dihydroxy-, 1-methylethyl ester, oxide typically involves the reaction of phosphinecarboxylic acid derivatives with isopropyl alcohol under controlled conditions. The reaction is often catalyzed by acids or bases to facilitate the esterification process. For example, concentrated hydrochloric acid can be used to hydrolyze phosphinic acids from their esters .
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale esterification processes using automated reactors. The reaction conditions are optimized to ensure high yield and purity of the final product. The use of advanced purification techniques, such as distillation and crystallization, is common to achieve the desired quality.
化学反応の分析
Types of Reactions
Phosphinecarboxylic acid, dihydroxy-, 1-methylethyl ester, oxide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphine oxides.
Reduction: Reduction reactions can convert the compound into phosphine derivatives.
Substitution: The ester group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride are used.
Substitution: Acidic or basic catalysts are often employed to facilitate substitution reactions.
Major Products
The major products formed from these reactions include various phosphine oxides, reduced phosphine derivatives, and substituted esters, depending on the specific reaction conditions and reagents used.
科学的研究の応用
Phosphinecarboxylic acid, dihydroxy-, 1-methylethyl ester, oxide has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis and as a precursor for the preparation of other phosphine-containing compounds.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a drug intermediate.
Industry: It is utilized in the production of specialty chemicals and materials with specific properties.
作用機序
The mechanism of action of phosphinecarboxylic acid, dihydroxy-, 1-methylethyl ester, oxide involves its interaction with molecular targets through its phosphine and carboxylic acid functional groups. These interactions can lead to various biochemical and chemical effects, depending on the specific context. The compound may act as a ligand, binding to metal ions or enzymes, thereby influencing their activity and function.
類似化合物との比較
Similar Compounds
- Phosphinecarboxylic acid, 1,1-dihydroxy-, ethyl ester, 1-oxide
- Phosphinecarboxylic acid, dimethoxy-, 1-methylethyl ester, oxide
Uniqueness
Phosphinecarboxylic acid, dihydroxy-, 1-methylethyl ester, oxide is unique due to its specific ester group and the presence of both phosphine and carboxylic acid functionalities. This combination of features allows it to participate in a wide range of chemical reactions and makes it a versatile compound for various applications.
特性
CAS番号 |
72305-02-3 |
|---|---|
分子式 |
C4H9O5P |
分子量 |
168.08 g/mol |
IUPAC名 |
propan-2-yloxycarbonylphosphonic acid |
InChI |
InChI=1S/C4H9O5P/c1-3(2)9-4(5)10(6,7)8/h3H,1-2H3,(H2,6,7,8) |
InChIキー |
PQUZYLCCYGSNMV-UHFFFAOYSA-N |
正規SMILES |
CC(C)OC(=O)P(=O)(O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


